N-(3-nitrophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
Description
N-(3-Nitrophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 3-nitrophenyl group attached to an acetamide backbone and a purine ring system substituted with a sulfanyl (-S-) group at the 6-position. This compound integrates two pharmacophoric motifs:
- Purine-sulfanyl moiety: The purine scaffold, a heterocyclic aromatic system, is modified with a sulfanyl group, which may facilitate hydrogen bonding or disulfide bridge formation in biological environments.
Properties
Molecular Formula |
C13H10N6O3S |
|---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H10N6O3S/c20-10(18-8-2-1-3-9(4-8)19(21)22)5-23-13-11-12(15-6-14-11)16-7-17-13/h1-4,6-7H,5H2,(H,18,20)(H,14,15,16,17) |
InChI Key |
BCWRPLHAVDRYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Biological Activity
N-(3-nitrophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
- Chemical Formula : C13H11N3O3S
- Molecular Weight : 330.32 g/mol
- CAS Number : 879620-60-7
The synthesis of this compound typically involves the reaction between a 3-nitrophenyl derivative and a purine derivative with a sulfanyl group. The general synthetic route includes:
- Starting Materials : 3-nitrophenylamine and 6-chloropurine.
- Formation of Intermediate : Reaction under basic conditions (e.g., potassium carbonate).
- Thioether Formation : Treatment with thiourea to introduce the sulfanyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfanyl group can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity.
- Nucleotide Mimicry : The purine moiety may mimic natural nucleotides, interfering with nucleic acid metabolism and signaling pathways.
Antitumor Activity
Research has shown that derivatives of purine compounds exhibit significant cytotoxic effects against cancer cell lines:
- A study demonstrated that certain purine derivatives displayed cytotoxicity ranging from 3 to 39 μM, with the lead compound showing synergistic effects when combined with nucleoside analogs like fludarabine .
- The mechanism involved both induction of apoptosis and inhibition of cell proliferation, indicating potential as an antitumor agent.
Anti-inflammatory Effects
Several studies have explored the anti-inflammatory properties of related compounds:
- New derivatives have been synthesized and tested for their anti-inflammatory activity, showing promising results compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- The compounds exhibited good to excellent anti-inflammatory effects, suggesting that this compound could be a candidate for further development in inflammatory disease contexts.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their reported biological activities:
Key Comparative Insights
Role of Phenyl Substituents
- Nitro Groups: The 3-nitrophenyl group in the target compound may enhance electrophilicity compared to the 3-methylphenyl analog (non-electron-withdrawing). This could improve binding to microbial enzymes or DNA targets, as seen in nitro-containing antibiotics like metronidazole .
- Chloro vs. Nitro : The 4-chloro-2-nitrophenyl group in introduces steric and electronic effects distinct from the target compound’s 3-nitro substitution. Chlorine’s moderate electronegativity may reduce reactivity compared to nitro but improve solubility.
Purine Modifications
- Sulfanyl (-S-) vs.
- Chloro Substitution : The 6-chloro purine in is a common motif in antiviral/antitumor agents (e.g., cladribine), suggesting the target compound’s 6-sulfanyl group might offer alternative binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
